[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate
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Overview
Description
[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate is a complex organic compound featuring multiple functional groups, including a formyl group, a methoxy group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate can be achieved through a multi-step synthetic route. The key steps typically involve:
- Formation of the cyclodeca[b]furan core through cyclization reactions.
- Introduction of the formyl group via formylation reactions.
- Methoxylation to introduce the methoxy group.
- Methylation to add the methylidene group.
- Esterification to form the 2-methylpropanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
- Oxidation of the formyl group yields a carboxylic acid derivative.
- Reduction of the formyl group yields an alcohol derivative.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
The biological activity of cyclodeca[b]furan derivatives makes this compound a potential candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of other valuable compounds. Its functional groups make it versatile for various chemical transformations.
Mechanism of Action
The mechanism of action of [(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl group could form covalent bonds with nucleophilic sites on proteins or DNA, while the methoxy and methylidene groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclodeca[b]furan derivatives: These compounds share the cyclodeca[b]furan core structure and may exhibit similar biological activities.
Formyl-containing compounds: Compounds with formyl groups can undergo similar chemical reactions and may have comparable reactivity.
Methoxy-containing compounds: Compounds with methoxy groups can participate in similar substitution reactions.
Uniqueness
The uniqueness of [(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate lies in its combination of functional groups and the specific stereochemistry of its cyclodeca[b]furan core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C20H26O6/c1-11(2)19(22)26-18-16-13(4)20(23)25-15(16)9-12(3)7-6-8-14(10-21)17(18)24-5/h8-11,15-18H,4,6-7H2,1-3,5H3/b12-9-,14-8-/t15-,16+,17+,18+/m1/s1 |
InChI Key |
SKCDPGIEMVQDCR-VBMXKYFYSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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